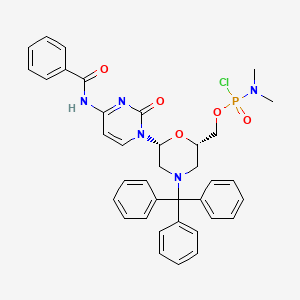

Defluoro-6-chloro Norfloxacin Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photodegradation and Environmental Behavior

Photoinduced C-F Bond Cleavage

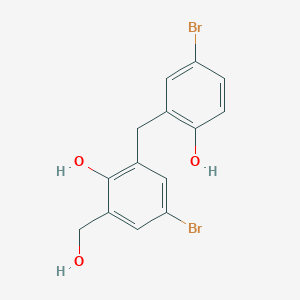

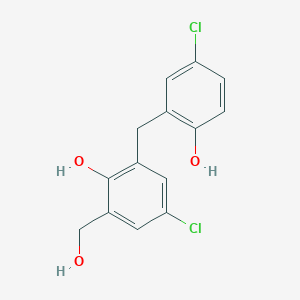

Research has shown that fluorinated 7-amino-4-quinolone-3-carboxylic acids, including norfloxacin, undergo photoinduced heterolytic defluorination in water. This process generates aryl cations, leading to the formation of corresponding phenols, and is influenced by the presence of electron-donating substituents. The photostability of these compounds varies based on their molecular structure, with ofloxacin showing higher photostability due to an 8-alkoxy derivative that makes defluorination inefficient. This study provides insight into the photochemical pathways that could affect defluoro-6-chloro Norfloxacin Hydrochloride in aqueous environments (Fasani et al., 1999).

Degradation in Aqueous Solutions

Investigations into the degradation of norfloxacin by gas-liquid phase dielectric barrier discharge plasma have demonstrated the cleavage of piperazine and quinolone rings, defluorination, and hydroxylation as major pathways. This suggests potential environmental degradation mechanisms for this compound (Xu et al., 2020).

Photocatalytic Degradation

The photocatalytic degradation of norfloxacin using BiOBr/iron oxides hybrid photocatalyst under visible light has shown that superoxide radicals and hydroxyl radicals play a significant role. The degradation pathway involves piperazine ring transformation, decarboxylation, and defluorination, highlighting potential photocatalytic methods for the degradation of this compound in water systems (Guo et al., 2017).

Reaction with Other Substances

- Complexation with Aluminium (III) Ion: Studies on the fluorescence reaction and complexation equilibria between norfloxacin and aluminium (III) ion in a chloride medium may provide a basis for understanding how this compound interacts with metal ions, forming complexes that could influence its environmental fate and behavior (Djurdjević et al., 1995).

Environmental Exposure and Risk Assessment

- Risk Assessment in Wastewater: The environmental exposure and risk assessment of fluoroquinolone antibacterial agents, including norfloxacin, in wastewater highlight the importance of understanding the environmental presence, removal efficiencies during wastewater treatment, and potential ecotoxicological impacts. This research is essential for assessing the environmental risks associated with this compound (Golet et al., 2002).

特性

| { "Design of the Synthesis Pathway": "The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride involves the introduction of a chlorine atom and the removal of a fluorine atom from Norfloxacin. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Norfloxacin", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Norfloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 10-11.", "Chlorine gas is bubbled through the solution until a yellow color develops.", "The solution is then acidified with hydrochloric acid to a pH of 2-3.", "The resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin.", "Defluoro-6-chloro Norfloxacin is then dissolved in hydrochloric acid and the solution is heated to 60-70°C for several hours.", "The solution is cooled and the resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin Hydrochloride." ] } | |

CAS番号 |

67681-86-1 |

分子式 |

C₁₆H₁₈ClN₃O₃·HCl |

分子量 |

335.793646 |

同義語 |

6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride-3-quinolinecarboxylic Acid; Norfloxacin impurity F_x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。